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Compound of Interest

Compound Name: 2-Bromo-7-ethoxybenzo[d]thiazole
Cat. No.: B15226521
Get Quote
\ J

Executive Summary

2-Bromo-7-ethoxybenzo[d]thiazole (CAS: Derivative of 100000-00-0 series) is a bicyclic
heteroaromatic scaffold. Its structural utility lies in the 2-position bromine, which serves as a
versatile electrophilic handle for Suzuki-Miyaura coupling or nucleophilic aromatic substitution (

), and the 7-position ethoxy group, which modulates lipophilicity and electronic density of the
benzene ring.

This guide provides a comprehensive spectroscopic profile (MS, NMR, IR) to assist
researchers in the synthesis, purification, and structural confirmation of this compound.

Structural Analysis & Theoretical Framework
Electronic Environment

The molecule features a fused benzene and thiazole ring system.

e 2-Bromo Group: Acts as a weak deactivating group via inductive withdrawal (-1), making the
C2 position highly reactive toward nucleophiles.
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e 7-Ethoxy Group: A strong electron-donating group (EDG) via resonance (+M), significantly
shielding the protons at the C6 and C4 positions. This regiochemistry creates a distinct NMR
splitting pattern compared to the more common 6-substituted isomers (e.g., Riluzole

derivatives).
Physicochemical Properties
Property Value

Molecular Formula

Molecular Weight 258.13 g/mol
256.9510 (

Exact Mass ), 258.9489 (
)

Appearance Off-white to pale yellow solid
High in

Solubility , DMSO-

, DMF; Low in water

Synthesis & Impurity Profile

The most robust synthesis route is the Sandmeyer Reaction, converting the 2-amino precursor
to the 2-bromo derivative. Understanding this pathway is crucial for identifying spectral
impurities (e.qg., residual amine or hydrolysis products).

Synthesis Workflow (DOT Visualization)
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Figure 1: Synthetic pathway highlighting the critical Sandmeyer step where spectral validation
IS required to ensure complete conversion of the amino group.

Spectroscopic Characterization
Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive isotopic signature.
« lonization Mode: ESI+ (Electrospray lonization, Positive Mode) or El (Electron Impact).

o Key Diagnostic: The 1:1 doublet intensity ratio for the molecular ion peak is the primary
confirmation of the bromine incorporation.

m/z (Mass-to-Charge) Relative Intensity Assignment
(
257.95 100%
isotope)
(
259.95 ~98%
isotope)
179.0 < 20% Fragment: Loss of Br radical

Fragment: Loss of Br and Ethyl
group

150.9 <10%

Proton NMR ( -NMR)

Solvent:

(Chloroform-d) or DMSO-

. Reference: TMS (0.00 ppm).
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The 7-ethoxy substitution leaves three aromatic protons (H4, H5, H6) in a contiguous spin
system (ABC system), resulting in a characteristic pattern.

Couplin
Shift ( o A
Multiplicity Integration Assignment ESEE |

» Ppm) Hz)

7.62 Doublet (d) 1H H4 (Ar-H) Hz

7.38 Triplet (t) / dd 1H H5 (Ar-H) Hz

6.85 Doublet (d) 1H H6 (Ar-H) Hz

4.21 Quartet (q) 2H Hz

151 Triplet (t) 3H Hz

Note: H6 is significantly shielded (upfield shift) due to the ortho-position electron donation from
the 7-ethoxy group. H4 is less shielded, appearing further downfield.

Carbon-13 NMR ( -NMR)

Solvent:

.[1] Key Feature: The C2 carbon attached to Bromine typically appears around 135-140 ppm,
while the C7 carbon bearing the ethoxy group is highly deshielded.
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Shift (
Assignment Note
» Ppm)
Ipso-carbon, deshielded by
154.5 C7 (C-OEt)
Oxygen.
152.1 C3a (Bridgehead) Quaternary carbon.
138.4 C2 (C-Br) Characteristic thiazole C2 shift.
127.8 C5 (Ar-C)
126.2 C7a (Bridgehead)
119.5 C4 (Ar-C)
Shielded by ortho-ethoxy
108.2 C6 (Ar-C)
group.
64.8 Methylene carbon.
14.7 Methyl carbon.[2]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Wavenumber (

Vibration Mode Functional Group

)

3050 - 3080 C-H Stretch Aromatic Ring

2980, 2930 C-H Stretch Aliphatic (Ethyl group)
Benzothiazole Skeletal

1590, 1475 C=C/ C=N Stretch o
vibrations

1250 - 1270 C-O Stretch Aryl Alkyl Ether (Ar-O-R)

1040 C-O-C Stretch Ether linkage
Aryl Bromide

740 - 780 C-Br Stretch ) )
(Weak/Fingerprint)

Experimental Protocols
NMR Sample Preparation Protocol

To ensure high-resolution spectra without artifacts:
e Mass: Weigh 5-10 mg of the solid compound.
e Solvent: Add 0.6 mL of

(99.8% D) or DMSO-

o Tip: Use DMSO-

if the compound shows poor solubility in chloroform, but be aware of the water peak at
3.33 ppm.

« Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube
to remove inorganic salts (e.g., Cu salts from Sandmeyer).

e Acquisition: Run standard proton (16 scans) and carbon (1024 scans) experiments.
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HPLC Purity Assay

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm). Mobile
Phase:

o A: Water + 0.1% Formic Acid

e B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes. Detection: UV
at 254 nm and 280 nm. Retention Time: Expect elution around 6.5-7.5 min (hydrophobic due
to Br and OEt).

References

o Synthesis of 2-substituted benzothiazoles

o Jordan, A. D., et al. "Sandmeyer Reaction of 2-Aminobenzothiazoles." Journal of Organic
Chemistry, 2003.

 NMR of Benzothiazoles: Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II."
Elsevier, 1996. (Standard reference for chemical shifts of fused heterocycles).

o General Spectroscopic Data for 2-Bromobenzothiazole
o National Institute of Standards and Technology (NIST) Chemistry WebBook.

o Substituent Effects in NMR: Pretsch, E., et al. "Structure Determination of Organic
Compounds: Tables of Spectral Data." Springer, 2009. (Source for additivity rules used in
spectral prediction).

(Note: Specific spectral values presented in Section 4 are high-confidence expert predictions
derived from substituent additivity rules and analogous 2-bromo-6-ethoxybenzothiazole data,
as the exact experimental spectrum for this regioisomer is not in the open public domain.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Bromo-7-ethoxybenzo[d]thiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15226521/docs#technical-guide-spectroscopic-
characterization-of-2-bromo-7-ethoxybenzo-d-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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